molecular formula C19H16N2O4S B6496660 N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide CAS No. 955843-20-6

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide

Cat. No. B6496660
CAS RN: 955843-20-6
M. Wt: 368.4 g/mol
InChI Key: ICYXYVITZMMDRG-UHFFFAOYSA-N
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Description

“N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide” is a chemical compound. It has been mentioned in the context of anti-HIV activity .


Synthesis Analysis

A series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives has been synthesized . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . More detailed information about the molecular structure can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide” can be analyzed using various techniques. For example, IR spectroscopy can provide information about the functional groups in the molecule . More detailed information about the physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Antitumor and Anticancer Properties

F2463-0130 exhibits antitumor and anticancer activities. Its unique structure, which includes a toxophoric N–C–S moiety, contributes to its ability to disrupt DNA replication in bacterial and cancer cells. Researchers have explored its potential as an antitumor agent, making it a valuable compound in cancer research .

Antioxidant Activity

The compound also demonstrates antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can contribute to various diseases. F2463-0130’s antioxidant potential makes it relevant for studies related to oxidative stress and cellular damage .

Antimicrobial Applications

F2463-0130 has shown promise as an antimicrobial agent. Its activity against bacteria and other microorganisms makes it valuable for combating infections. Researchers have investigated its effectiveness against various pathogens, including bacteria and fungi .

Antiglycation Agents

Glycation, a process involving the binding of sugar molecules to proteins, plays a role in aging and age-related diseases. F2463-0130 has been explored as an antiglycation agent, potentially mitigating the effects of glycation-related damage .

Analgesic Properties

Studies suggest that F2463-0130 possesses analgesic (pain-relieving) properties. Its potential in pain management makes it relevant for further investigation in the field of pain relief .

Neurological Disorders

The chromeno[4,3-d][1,3]thiazole scaffold has attracted attention in the treatment of neurological diseases. F2463-0130 derivatives may hold promise for conditions such as Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-11-7-8-14(24-2)13(9-11)18(22)21-19-20-17-12-5-3-4-6-15(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYXYVITZMMDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethoxybenzamide

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